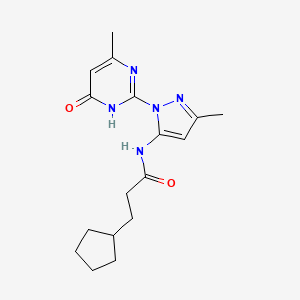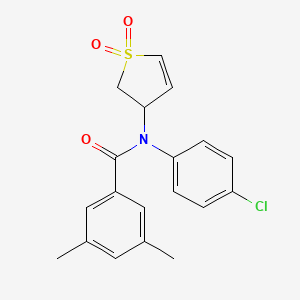
N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-1-(m-tolyl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-1-(m-tolyl)methanesulfonamide" is a member of the methanesulfonamide family, which includes a variety of compounds with diverse biological activities and chemical properties. Methanesulfonamides are characterized by the presence of a sulfonamide group attached to a methane moiety, and they often exhibit interesting conformational behaviors, pharmacological activities, and potential for forming hydrogen bonds, which can be crucial for biological interactions .
Synthesis Analysis
The synthesis of methanesulfonamide derivatives typically involves the reaction of an amine with methanesulfonyl chloride or by other methods that introduce the sulfonamide functionality. For example, the synthesis of N-(4-methylsulfonamido-3-phenoxyphenyl)-9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboximide was achieved by reacting N-(4-amino-2-phenoxyphenyl)methanesulfonamide with an anhydride in glacial acetic acid . Although the specific synthesis of "this compound" is not detailed in the provided papers, similar synthetic strategies could be applied.
Molecular Structure Analysis
Methanesulfonamide derivatives exhibit a variety of molecular conformations, which can be influenced by the nature of the substituents attached to the aromatic ring or the sulfonamide nitrogen. For instance, the conformation of the N-H bond in N-(3,4-Dichlorophenyl)methanesulfonamide is syn to the meta-chloro group, which contrasts with other conformations observed in similar compounds . The molecular structure can significantly affect the compound's biological activity, as the orientation of functional groups can determine the ability to interact with biological targets .
Chemical Reactions Analysis
Methanesulfonamides can participate in various chemical reactions, often acting as intermediates in the synthesis of more complex molecules. They can form hydrogen bonds, which can lead to the self-association of molecules in solution or the formation of dimers and chains in the solid state . Additionally, methanesulfonamide has been used as a general acid catalyst in Sharpless asymmetric dihydroxylations, indicating its role in facilitating certain chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of methanesulfonamides are influenced by their molecular structure and the electronic properties of their substituents. Vibrational and NMR spectroscopic studies, along with theoretical computations, have been used to analyze the conformational preferences and stability of different isomers . The presence of electron-withdrawing or electron-donating groups can affect the acidity of the sulfonamide hydrogen, which in turn can influence the compound's solubility, boiling point, and other physical properties. The pharmacological characterization of some methanesulfonamide derivatives has shown potent agonistic activity at certain receptors, demonstrating the importance of these properties in their biological function .
Wissenschaftliche Forschungsanwendungen
Chemical Reactions and Molecular Studies
N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-1-(m-tolyl)methanesulfonamide is involved in various chemical reactions, including interactions with amino groups, which may suggest its potential in modifying enzymes or other proteins. For instance, it has been observed that certain sulfhydryl reagents can inactivate enzymes by reacting with amino groups, indicating a potential area of application for this compound in biochemical research or drug development (Kluger & Tsui, 1980).
Material Science and Crystallography
In material science, the study of crystal structures is essential for understanding the physical properties of materials. Nimesulidetriazole derivatives, which share a similar sulfonamide group, have been synthesized and their crystal structures analyzed to understand intermolecular interactions. This research can inform the development of new materials with tailored properties (Dey et al., 2015).
Organic Synthesis and Medicinal Chemistry
In organic synthesis and medicinal chemistry, the manipulation of molecular structures to create new compounds with desirable properties is a key objective. Studies on the reactions of methanesulfonamides with malondialdehyde and 4-hydroxyalkenals have led to new methods for assaying lipid peroxidation, highlighting the potential of such compounds in developing biochemical assays and therapeutic agents (Gérard-Monnier et al., 1998).
Pharmacological Research
In pharmacological research, understanding the interaction of compounds with biological molecules is crucial. Studies on the potassium channel blocking activity of certain sulfonamidophenoxypropanolamines, for example, have implications for the development of new antiarrhythmic agents, indicating a research avenue for this compound in modulating ion channels (Connors et al., 1991).
Eigenschaften
IUPAC Name |
N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]-1-(3-methylphenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3S/c1-14-5-4-6-15(11-14)12-23(21,22)19-13-18(20)10-9-16-7-2-3-8-17(16)18/h2-8,11,19-20H,9-10,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NISHHNLWEOYQJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)NCC2(CCC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(3,4-dimethylphenyl)-4-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2507204.png)
![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-isobutyloxalamide](/img/structure/B2507208.png)
![N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2507209.png)
![N-benzyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2507210.png)

![2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3-methoxybenzyl)acetamide](/img/no-structure.png)




![Ethyl 4-(2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2507218.png)
![N-(6,7,8,9-Tetrahydro-5H-tetrazolo[1,5-a]azepin-7-yl)prop-2-enamide](/img/structure/B2507219.png)
